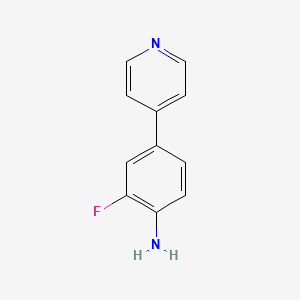

2-Fluoro-4-(pyridin-4-yl)aniline

Description

Properties

IUPAC Name |

2-fluoro-4-pyridin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAKUTCVRYDSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Biaryl Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl scaffold of 2-fluoro-4-(pyridin-4-yl)aniline. A representative approach involves coupling a fluorinated aryl halide with pyridin-4-ylboronic acid. For example, 2-fluoro-4-bromoaniline reacts with pyridin-4-ylboronic acid under palladium catalysis to yield the target compound.

Procedure :

-

Substrates : 2-Fluoro-4-bromoaniline (1 eq), pyridin-4-ylboronic acid (1.2 eq)

-

Catalyst : Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq)

-

Base : t-BuONa (2 eq)

-

Solvent : Toluene

Yield : ~70–85% after purification via prep-HPLC.

Challenges :

-

Competing protodeboronation of the pyridinylboronic acid.

-

Regioselective retention of the fluorine substituent during coupling.

Buchwald-Hartwig Amination

An alternative route employs Buchwald-Hartwig amination to introduce the aniline group post-coupling. For instance, 2-fluoro-4-bromopyridine is aminated with a protected aniline derivative, followed by deprotection.

Procedure :

-

Substrates : 2-Fluoro-4-bromopyridine (1 eq), tert-butyl carbamate (1.5 eq)

-

Catalyst : Pd(OAc)₂ (0.05 eq), DavePhos (0.1 eq)

-

Base : Cs₂CO₃ (2 eq)

-

Solvent : 1,4-Dioxane

Yield : ~60–75% after Boc deprotection with HCl/dioxane.

Fluorination and Functional Group Interconversion

Electrophilic Fluorination of Pyridine-Aniline Intermediates

Multi-Component Pyridine Ring Assembly

Alkoxyallene-Based Synthesis

A novel three-component reaction using lithiated alkoxyallenes, nitriles, and carboxylic acids constructs pyridin-4-ol intermediates, which are further functionalized to this compound.

Procedure :

-

Three-Component Reaction :

-

Functionalization :

Yield : ~40–55% over two steps.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyridin-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 2-Fluoro-4-(pyridin-4-yl)nitrobenzene

Reduction: this compound

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Fluoro-4-(pyridin-4-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Biological Research: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pyridin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

Fluorinated Anilines with Pyridinyl Derivatives

4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (CAS: 915923-46-5)

- Structure : Incorporates a 1,3,4-oxadiazole ring fused to the pyridinyl group at position 2.

- Molecular Weight : 256.24 g/mol (vs. 199.20 g/mol for 2-Fluoro-4-(pyridin-4-yl)aniline).

- Reactivity : The oxadiazole ring enhances π-stacking interactions, improving binding affinity in kinase inhibitors but reducing solubility compared to the parent compound .

- 2-Fluoro-N-(pyridin-4-ylmethyl)aniline (CAS: N/A) Structure: Pyridinylmethyl group at the amino nitrogen. Molecular Weight: 202.23 g/mol. Electronic Effects: The methylene spacer reduces conjugation between the pyridine and aniline rings, diminishing electron-withdrawing effects at the aromatic core .

Fluorinated Anilines with Trifluoromethyl and Pentafluorothio Groups

2-Fluoro-4-(trifluoromethyl)aniline (CAS: AAH2683606)

2-Fluoro-4-(pentafluorothio)aniline (CAS: 66523512)

Reaction Behavior in C–N Coupling

Comparative studies in catalytic C–N coupling reveal significant differences:

Key Observations :

- Electron-Donating Groups (EDGs) : Pyridinyl groups (as in this compound) enhance coupling efficiency by stabilizing transition states via resonance .

- Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g., -NO₂, -CF₃) reduce yields due to decreased electron density at the amino group, favoring bis-arylation byproducts .

Physicochemical Properties

| Property | This compound | 2-Fluoro-4-(trifluoromethyl)aniline | 4-Fluoro-2-(oxadiazole)aniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 199.20 | 179.12 | 256.24 |

| Melting Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Moderate in polar solvents | Low in polar solvents | Low due to oxadiazole ring |

| Hazard Profile | H315, H319 (Irritant) | H227, H311 (Toxic) | Not classified |

| Refractive Index | Not available | 1.465 | Not available |

Notes:

Biological Activity

2-Fluoro-4-(pyridin-4-yl)aniline is an organic compound characterized by its unique molecular structure, which includes a fluorine atom at the 2-position and a pyridin-4-yl group at the 4-position of an aniline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The molecular formula of this compound is CHFN, indicating the presence of fluorine, which enhances lipophilicity and influences electronic properties. The compound's aromatic amine functionality contributes to its reactivity and biological properties, making it a candidate for various applications in drug development and materials science .

Biological Activity

Research on this compound indicates several potential biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may also exhibit such effects. For instance, derivatives with pyridine rings have shown promising results against various pathogens.

- Inhibition of Enzymatic Activity : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in disease processes. For example, studies on related pyridine-based compounds have highlighted their potential as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism .

- Antiparasitic Potential : Investigations into related compounds targeting Trypanosoma cruzi (the causative agent of Chagas disease) have revealed that modifications in the aniline structure can lead to enhanced inhibitory effects against this parasite .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Comparative studies with similar compounds reveal insights into how modifications affect potency:

| Compound Name | Molecular Formula | Key Features | IC (μM) |

|---|---|---|---|

| 2-Fluoroaniline | CHF | Lacks pyridine functionality | N/A |

| 4-Fluoroaniline | CHF | Different substitution pattern | N/A |

| 3-Fluoro-4-(pyridin-3-yl)aniline | CHFN | Different position of fluorine | N/A |

| 5-Fluoro-N-(pyridin-2-yl)pyridin-2-amines | CHF | Contains multiple pyridine rings | N/A |

The presence of both fluorine and pyridine groups in this compound enhances its reactivity and biological activity compared to other similar compounds .

Case Studies

Recent studies have explored the interactions of structurally related compounds with biological targets:

- Antiparasitic Activity : A study focused on a series of 4-aminopyridyl-based inhibitors demonstrated that modifications at the aniline position could significantly enhance activity against T. cruzi CYP51, with binding affinities reported as low as and effective concentrations (EC) around . This indicates a promising avenue for developing antiparasitic agents based on similar scaffolds .

- Inhibition Studies : Another investigation into pyridine-containing compounds revealed that specific substitutions could lead to enhanced inhibition of critical enzymes involved in metabolic pathways, highlighting the potential for developing selective inhibitors for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-4-(pyridin-4-yl)aniline, and what characterization techniques are essential for confirming its structural integrity?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between 4-bromo-2-fluoroaniline and pyridin-4-ylboronic acid, followed by purification via column chromatography. Alternative routes may use nucleophilic aromatic substitution with fluorinating agents like KF/18-crown-6. Key Characterization Techniques :

- NMR Spectroscopy : and NMR to confirm fluorine substitution and pyridyl integration (e.g., δ~8.5 ppm for pyridin-4-yl protons) .

- HPLC-MS : To verify purity (>95%) and molecular ion peaks (m/z = 203.2) .

- X-ray Diffraction (XRD) : For crystalline structure validation .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

- Methodological Answer :

- Storage : Under inert atmosphere (N/Ar) at 2–8°C to prevent oxidation or hydrolysis of the amine group .

- Light Sensitivity : Use amber glassware or opaque containers to avoid photodegradation, as fluorinated anilines are prone to UV-induced reactions .

- Handling : Employ gloveboxes for air-sensitive reactions and monitor for color changes (yellowing indicates decomposition) .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for introducing the fluorine substituent in this compound using Design of Experiments (DOE) methodologies?

- Methodological Answer : A Box-Behnken design (3 factors, 15 runs) can optimize fluorination efficiency by varying:

- Temperature (80–120°C)

- Reaction time (12–24 hrs)

- Fluorinating agent equivalents (1.5–2.5 eq)

Response Variables : Yield (%) and regioselectivity (HPLC analysis). Statistical tools like ANOVA identify significant factors, while contour plots visualize optimal conditions .

Q. What strategies are employed to resolve contradictions in reported catalytic activities of this compound derivatives in cross-coupling reactions?

- Methodological Answer :

- Comparative Kinetic Studies : Use in situ IR or GC-MS to track reaction progress under identical conditions (solvent, catalyst loading) .

- Control Experiments : Test derivatives lacking the fluorine or pyridyl group to isolate electronic effects .

- Reproducibility Protocols : Standardize substrate purity (≥98%) and catalyst pre-treatment to minimize variability .

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps (e.g., ~4.2 eV) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (DMF, THF) to assess aggregation tendencies .

- Docking Studies : Model interactions with biological targets (e.g., kinases) to guide bioactivity assays .

Q. What mechanistic insights have been gained from studying the degradation pathways of this compound under simulated environmental conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.